Synthetic Utility as an Isolable Intermediate in 2,6,8-Trisubstituted Purine Synthesis
In Pd- and Fe-catalyzed cross-coupling reactions of 2,6,8-trichloro-9-THP-purine, the regioselectivity was generally low, producing complex mixtures of mono-, di-, and trisubstituted isomers. Among these, 2,6-dichloro-8-methyl-9-THP-purine (the THP-protected derivative of the target compound) was successfully isolated in acceptable yields and demonstrated utility as a discrete intermediate for subsequent iterative cross-couplings . This contrasts with the broader reaction mixture where other isomers could not be efficiently separated or utilized.
| Evidence Dimension | Isolation and synthetic utility as a discrete intermediate |
|---|---|
| Target Compound Data | Isolated in acceptable yield as a discrete, characterizable intermediate suitable for further functionalization |
| Comparator Or Baseline | Other mono-, di-, and trisubstituted isomers produced in the same reaction mixture with low regioselectivity |
| Quantified Difference | The reaction produced mixtures of isomers; the 2,6-dichloro-8-methyl derivative was specifically isolated as a viable intermediate while other components could not be comparably utilized |
| Conditions | Fe-catalyzed cross-coupling of 2,6,8-trichloro-9-THP-purine with methylmagnesium chloride; THF solvent |
Why This Matters
Procurement of the pre-formed 8-methyl scaffold enables predictable, stepwise diversification in library synthesis, avoiding the low-yielding and analytically challenging separation of regioisomeric mixtures.
